2-Acetylbenzaldehyde
Overview
Description
Synthetic Routes and Reaction Conditions:
Acetylation Reaction: One common method involves the acetylation of benzaldehyde using acid anhydride or acid chloride in the presence of a catalyst.
Oxidation Reaction: Another method involves the oxidation of phenylethanol to produce 2-acetylbenzaldehyde.
Industrial Production Methods:
- Industrially, this compound can be synthesized through the Friedel-Crafts acylation of toluene with acetic anhydride, using a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids like aluminum chloride are used in substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Yields various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-Acetylbenzaldehyde is utilized in several scientific research areas:
Organic Synthesis: It serves as a versatile starting material for synthesizing various organic compounds, including pharmaceuticals, dyes, and polymers.
Coordination Chemistry: It acts as a ligand, forming coordination complexes with metal ions.
Biological Studies: The compound is used in studies related to enzyme inhibition and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 2-acetylbenzaldehyde involves its reactive carbonyl groups (C=O), which participate in various chemical reactions. The compound can act as an electrophile in electrophilic aromatic substitution reactions, forming intermediates that lead to the final substituted products. The presence of both aldehyde and ketone groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Benzaldehyde: Lacks the acetyl group, making it less reactive in certain reactions.
Acetophenone: Contains a ketone group but lacks the aldehyde group, limiting its reactivity compared to 2-acetylbenzaldehyde.
4-Acetylbenzaldehyde: Similar structure but with the acetyl group in the para position, affecting its reactivity and applications.
Uniqueness: this compound’s combination of aldehyde and ketone functional groups attached to a benzene ring provides unique reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .
Properties
IUPAC Name |
2-acetylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEAMZDXUCYOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178955 | |
Record name | 2-Acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24257-93-0 | |
Record name | 2-Acetylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-acetylbenzaldehyde contribute to atmospheric chemistry, and what are its major degradation pathways?
A: this compound is an important atmospheric reaction product primarily originating from the oxidation of alkylnaphthalenes, which are abundant polycyclic aromatic hydrocarbons in ambient air []. Its major atmospheric sink is photolysis by sunlight, with an estimated lifetime of 1.4-1.5 hours under typical conditions []. This photodegradation process primarily yields 3-methylphthalide []. Additionally, this compound reacts with hydroxyl radicals (OH) in the atmosphere, though at a slower rate compared to photolysis. This reaction primarily generates phthalic anhydride [].
Q2: What is the significance of glyoxal formation in the context of atmospheric reactions involving naphthalene and its derivatives? How does this compound play a role in this?
A: Glyoxal is a significant product formed during the atmospheric oxidation of naphthalene and some alkylnaphthalenes by OH radicals []. In the case of 1-methylnaphthalene oxidation, this compound is formed alongside glyoxal, suggesting they are co-products of the same reaction pathway []. Quantifying these co-products helps to elucidate the complex mechanisms of atmospheric oxidation of aromatic hydrocarbons and their contribution to secondary organic aerosol formation.
Q3: What are the potential applications of this compound in synthetic chemistry?
A: this compound serves as a valuable building block in organic synthesis. For instance, it can undergo Mannich annulation reactions with secondary amines, leading to the formation of 3-aminoindan-1-one derivatives []. This reaction highlights the versatility of this compound in constructing complex molecular structures relevant to pharmaceutical and materials chemistry.
Q4: How can flow chemistry techniques be applied to reactions involving this compound?
A: The photocyclization isomerization of this compound to 3-methylphthalide can be adapted into a continuous flow system []. This adaptation potentially offers advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced scalability for larger-scale synthesis.
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